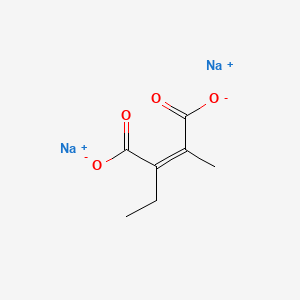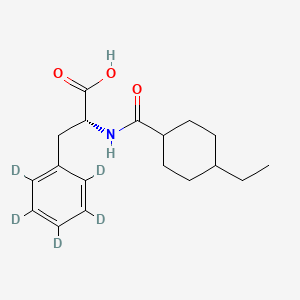
Des-(2-methoxyethyl)amino Gadoverstamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-(2-methoxyethyl)amino Gadoverstamide: is a gadolinium-based compound with the molecular formula C17H26N4O10.Gd.H and a molecular weight of 604.67 g/mol . This compound is primarily used as an impurity in the synthesis of Gadoverstamide, a gadolinium-containing complex used as a contrasting imaging agent in magnetic resonance imaging (MRI) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-(2-methoxyethyl)amino Gadoverstamide involves multiple steps, starting with the preparation of the ligand and subsequent complexation with gadolinium. The ligand is typically synthesized through a series of reactions involving amide bond formation and carboxylation . The final step involves the complexation of the ligand with gadolinium under controlled pH and temperature conditions to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for use in medical imaging .
化学反応の分析
Types of Reactions
Des-(2-methoxyethyl)amino Gadoverstamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gadolinium.
Reduction: Reduction reactions can be performed to revert the oxidized forms back to the original state.
Substitution: The compound can undergo substitution reactions where the methoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of gadolinium, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Des-(2-methoxyethyl)amino Gadoverstamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of gadolinium-based MRI contrast agents.
Biology: Employed in studies involving the interaction of gadolinium complexes with biological molecules.
Medicine: Utilized in the development of new MRI contrast agents with improved imaging properties.
Industry: Applied in the production of high-purity gadolinium complexes for various industrial applications.
作用機序
The mechanism of action of Des-(2-methoxyethyl)amino Gadoverstamide involves its behavior in a strong magnetic field. The gadolinium ion in the compound enhances the relaxation rates of protons in its molecular environment, which is crucial for MRI imaging . This enhancement is due to the paramagnetic properties of gadolinium, which affects the T1 (spin-lattice) and T2 (spin-spin) relaxation times of protons .
類似化合物との比較
Des-(2-methoxyethyl)amino Gadoverstamide is similar to other gadolinium-based MRI contrast agents, such as:
Gadoversetamide: Another gadolinium-based contrast agent used in MRI.
Gadopentetate dimeglumine: A widely used MRI contrast agent with similar properties.
Gadoteridol: Another gadolinium-based agent with applications in MRI.
Uniqueness
What sets this compound apart is its specific use as an impurity in the synthesis of Gadoverstamide, which is not a common application for other gadolinium-based compounds .
特性
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(2-methoxyethylimino)-2-oxidoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O10.Gd/c1-31-7-2-18-13(22)8-20(10-15(25)26)5-3-19(9-14(23)24)4-6-21(11-16(27)28)12-17(29)30;/h2-12H2,1H3,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30);/q;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXLJYCMHYWKN-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C(CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-])CC(=O)[O-])[O-].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27GdN4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-7-one, 2-ethynyl-, (1R,2R,4S)-rel- (9CI)](/img/new.no-structure.jpg)


![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)




